molecular formula C17H21N3O3S B5876275 N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(3-pyridinylmethyl)glycinamide

N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(3-pyridinylmethyl)glycinamide

Cat. No.: B5876275
M. Wt: 347.4 g/mol
InChI Key: ROEWJEHZORVRHY-UHFFFAOYSA-N
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Description

N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(3-pyridinylmethyl)glycinamide, commonly known as "compound X," is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development.

Mechanism of Action

The exact mechanism of action of compound X is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. It may also work by modulating certain signaling pathways involved in neurodegenerative diseases.
Biochemical and Physiological Effects:
Compound X has been shown to have a range of biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis (programmed cell death) and inhibit cell growth and proliferation. In neurodegenerative diseases, it has been shown to have neuroprotective effects and improve cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of using compound X in lab experiments is its high potency and selectivity. It has been shown to be effective at low concentrations, which can help reduce the risk of toxicity. However, one limitation is its poor solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on compound X. One area of interest is its potential use in combination with other drugs to enhance its effectiveness. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential drug targets. Finally, more research is needed to optimize the synthesis method and improve the solubility of compound X for use in lab experiments.

Synthesis Methods

Compound X can be synthesized using a multi-step process, starting from commercially available starting materials. The synthesis involves the reaction of 4-ethylbenzoyl chloride with 3-pyridinemethanol to produce 4-ethylphenyl 3-pyridylmethanol, which is then reacted with methylsulfonyl chloride to produce the intermediate compound. The final step involves the reaction of the intermediate compound with N,N-dimethylglycine to produce compound X.

Scientific Research Applications

Compound X has been studied for its potential applications in drug discovery and development. It has been shown to have activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, it has been studied for its potential use in treating Alzheimer's disease and Parkinson's disease.

Properties

IUPAC Name

2-(4-ethyl-N-methylsulfonylanilino)-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c1-3-14-6-8-16(9-7-14)20(24(2,22)23)13-17(21)19-12-15-5-4-10-18-11-15/h4-11H,3,12-13H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROEWJEHZORVRHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N(CC(=O)NCC2=CN=CC=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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